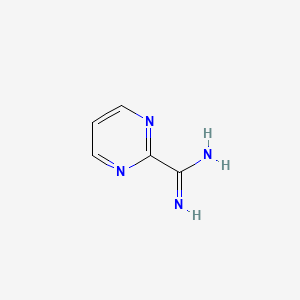

Pyrimidine-2-carboximidamide

Description

BenchChem offers high-quality Pyrimidine-2-carboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrimidine-2-carboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pyrimidine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4/c6-4(7)5-8-2-1-3-9-5/h1-3H,(H3,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSKAHAHBFDQKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30430755 | |

| Record name | 2-PYRIMIDINECARBOXIMIDAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45695-56-5 | |

| Record name | 2-PYRIMIDINECARBOXIMIDAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Pyrimidine-2-carboximidamide: Structure, Properties, and Synthetic Protocols

Executive Summary: Pyrimidine-2-carboximidamide, a key heterocyclic compound, stands as a molecule of significant interest in the fields of medicinal chemistry and drug development. As a derivative of pyrimidine, a fundamental building block of nucleic acids, this compound and its analogs possess a wide spectrum of biological activities. Its structural features, particularly the reactive carboximidamide (amidine) group appended to the electron-deficient pyrimidine ring, make it a versatile pharmacophore and a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthetic protocol, and its established role in the development of novel therapeutics, with a focus on its application as an inhibitor for the Receptor for Advanced Glycation End products (RAGE).

Molecular Structure and Isomerism

Chemical Identity

Pyrimidine-2-carboximidamide is systematically named according to IUPAC nomenclature. It consists of a pyrimidine ring substituted at the C2 position with a carboximidamide group.

| Identifier | Value | Source |

| IUPAC Name | pyrimidine-2-carboximidamide | [1] |

| Synonyms | Pyrimidine-2-carboxamidine, 2-Amidinopyrimidine | [1] |

| CAS Number | 45695-56-5 | [1] |

| Molecular Formula | C₅H₆N₄ | [1] |

| SMILES | C1=CN=C(N=C1)C(=N)N | [1] |

| InChI | InChI=1S/C5H6N4/c6-4(7)5-8-2-1-3-9-5/h1-3H,(H3,6,7) | [1] |

| InChIKey | SZSKAHAHBFDQKN-UHFFFAOYSA-N | [1] |

Structural Elucidation

Tautomerism

The carboximidamide group can exhibit tautomerism, existing in equilibrium between the amino and imino forms. While spectroscopic studies on N-substituted 2-pyrimidinamines suggest the amino tautomer is generally more stable, the specific equilibrium for Pyrimidine-2-carboximidamide in different solvent environments warrants careful consideration during experimental design.[3]

Caption: Workflow for the synthesis of Pyrimidine-2-carboximidamide.

Detailed Experimental Protocol

Causality: The use of anhydrous reagents is critical. Water will readily hydrolyze the nitrile to a carboxamide or the imidate intermediate to an ester, significantly reducing the yield of the desired amidine. [4]Low temperatures are maintained to prevent the thermodynamically unstable Pinner salt from rearranging. [5] Step 1: Formation of Ethyl pyrimidine-2-carboximidate hydrochloride (Pinner Salt)

-

Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube is flame-dried under a stream of inert gas (e.g., nitrogen or argon) and allowed to cool to room temperature.

-

Reagents: Add 2-cyanopyrimidine (1.0 equiv.) and anhydrous ethanol (5.0-10.0 equiv.) to the flask.

-

Reaction: Cool the mixture to 0°C in an ice bath. Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic and should be monitored. Continue the HCl addition until the solution is saturated and a precipitate (the Pinner salt) begins to form.

-

Isolation: Seal the flask and store it in a refrigerator (approx. 4°C) for 24-48 hours to allow for complete precipitation. Collect the solid product by filtration under an inert atmosphere, wash with cold, anhydrous diethyl ether, and dry under vacuum.

Step 2: Conversion to Pyrimidine-2-carboximidamide Hydrochloride

-

Setup: Suspend the dried Pinner salt from Step 1 in anhydrous ethanol in a sealed pressure tube.

-

Reaction: Cool the suspension to -10°C. Add a solution of anhydrous ammonia in ethanol (approx. 2.0-3.0 equiv.).

-

Incubation: Seal the tube and allow the mixture to warm to room temperature. Stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture and filter to remove the ammonium chloride byproduct. Concentrate the filtrate under reduced pressure to yield the crude product.

Purification and Characterization Workflow

-

Purification: The crude Pyrimidine-2-carboximidamide hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

-

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques: ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry.

Spectroscopic and Analytical Profile

Disclaimer: Experimental spectra for Pyrimidine-2-carboximidamide are not widely published. The following analyses are predictive, based on characteristic values for the pyrimidine ring and the carboximidamide functional group derived from analogous structures. [6][7][8][9][10][11]

Proton NMR (¹H NMR) Spectroscopy (Predicted)

-

Pyrimidine Ring Protons: The pyrimidine ring protons are expected to appear in the aromatic region (δ 7.0-9.5 ppm). The proton at C5 (H5) will likely be a triplet, coupled to the protons at C4 and C6. The two equivalent protons at C4 and C6 (H4, H6) should appear as a doublet. Due to the electron-withdrawing nature of the ring nitrogens, these signals will be downfield, with the H4/H6 protons typically appearing further downfield than H5.

-

Amidine Protons (-C(=NH)NH₂): The protons on the amidine group are exchangeable and may appear as broad singlets. Their chemical shift can vary significantly depending on the solvent, concentration, and temperature. They are expected in the range of δ 5.0-8.0 ppm.

Carbon-13 NMR (¹³C NMR) Spectroscopy (Predicted)

-

Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring will resonate in the aromatic region (δ 120-160 ppm). The C2 carbon, attached to the carboximidamide group, will be significantly downfield. The C4/C6 carbons will be equivalent and appear downfield due to the adjacent nitrogen atoms, while the C5 carbon will be the most upfield of the ring carbons.

-

Amidine Carbon (-C(=NH)NH₂): The amidine carbon is expected to appear around δ 160-170 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy (Predicted)

-

N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the primary amine and imine groups. [10]* C=N Stretching: A strong absorption peak around 1630-1680 cm⁻¹ is characteristic of the C=N double bond stretch of the amidine group and the pyrimidine ring. [11]* C-N Stretching: Vibrations for C-N single bonds will appear in the 1200-1350 cm⁻¹ region. [10]* Ring Vibrations: Aromatic C=C and C=N stretching vibrations of the pyrimidine ring will be observed in the 1400-1600 cm⁻¹ range. [10]

Mass Spectrometry (MS) (Predicted Fragmentation)

-

Molecular Ion Peak (M⁺): The electron impact (EI) mass spectrum should show a molecular ion peak at m/z = 122.

-

Fragmentation: Common fragmentation pathways for pyrimidine derivatives involve the cleavage of the substituent and characteristic fragmentation of the heterocyclic ring. [7][12]A key fragmentation would be the loss of the amidine group or parts of it (e.g., loss of NH₂, HCN). The stable pyrimidine ring may also undergo retro-Diels-Alder type fragmentation.

Applications in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs. [13]Pyrimidine-2-carboxamide and its derivatives have been specifically investigated for their therapeutic potential.

Mechanism of Action: RAGE Inhibition

Analogs of Pyrimidine-2-carboxamide have been identified as inhibitors of the Receptor for Advanced Glycation End products (RAGE). RAGE is a multi-ligand receptor implicated in the pathogenesis of various inflammatory diseases, diabetic complications, and neurodegenerative disorders. By binding to RAGE, these inhibitors can block the downstream signaling pathways that promote inflammation and cellular damage.

Caption: Pyrimidine analogs block inflammatory ligand binding to RAGE.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for Pyrimidine-2-carboximidamide is not readily available, data from related compounds like Pyridine-2-carboximidamide hydrochloride and Pyrimidine-2-carboxylic acid provide essential safety guidance. [6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Ensure work is conducted in a well-ventilated area or under a chemical fume hood. [6]* Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling. [6][7]* First Aid:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. [7] * Skin Contact: Wash off with soap and plenty of water. [7] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. [6] * Ingestion: Rinse mouth with water. Do not induce vomiting. [6]* Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and protected from moisture. [7]

-

References

- J&K Scientific. (2025). Pinner Reaction.

-

Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

-

Chem-Station. (2017). Pinner Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 2-Pyrimidinecarboximidamide. National Center for Biotechnology Information. Retrieved from [Link]

- Zhang, J., Jin, X.-L., & Xu, J.-Q. (2008). Pyrimidine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 64(1), o105.

- Fisher Scientific. (n.d.). Pyridine-2-carboximidamide hydrochloride - SAFETY DATA SHEET.

- Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086.

- ChemicalBook. (n.d.). PYRIDINE-2-CARBOXAMIDE(1452-77-3) 1H NMR spectrum.

-

MDPI. (2019). Synthesis of 2-Cyanopyrimidines. Retrieved from [Link]

- El-Sayed, N. N. E., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5000.

- Singh, K., & Singh, K. (2014). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 133-135.

- Fun, H.-K., et al. (2010). Crystal structure of N′-hydroxypyrimidine-2-carboximidamide. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3174.

- ChemicalBook. (n.d.). Pyrimidine(289-95-2) 13C NMR spectrum.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Pyrimidine-2-carboxylic acid.

- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-5.

- ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

-

SpectraBase. (n.d.). Pyrimidine-2-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Pyrimidinecarboximidamide. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2019). (PDF) Synthesis of 2-Cyanopyrimidines. Retrieved from [Link]

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Modern Chemistry, 2(3), 13-18.

-

Journal of Chemical Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Retrieved from [Link]

-

PubChem. (n.d.). Pyrimidine-2-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

- ResearchGate. (n.d.). Fig. 6 Tautomers of 2-pyrimidinamine and of isocytosine.

Sources

- 1. 2-Pyrimidinecarboximidamide | C5H6N4 | CID 9794060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PYRIDINE-2-CARBOXAMIDE(1452-77-3) 1H NMR spectrum [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Pinner Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Pinner reaction - Wikipedia [en.wikipedia.org]

- 6. sphinxsai.com [sphinxsai.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Pyrimidine(289-95-2) 13C NMR spectrum [chemicalbook.com]

- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 10. researchgate.net [researchgate.net]

- 11. article.sapub.org [article.sapub.org]

- 12. Pyrimidine-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

An In-depth Technical Guide to the Presumed Mechanism of Action of Pyrimidine-2-carboximidamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidine-2-carboximidamide is a heterocyclic organic compound featuring a pyrimidine ring substituted with a carboximidamide group. While direct, comprehensive studies elucidating the specific mechanism of action for Pyrimidine-2-carboximidamide are not extensively available in current literature, its structural similarity to a class of well-researched pyrimidine-2-carboxamide derivatives provides a strong foundation for postulating its biological activities. This guide synthesizes the available evidence for its closest analogs to propose and explore the most probable molecular mechanisms. We will focus primarily on the potential for Pyrimidine-2-carboximidamide to act as an inhibitor of the Receptor for Advanced Glycation End Products (RAGE), a key player in inflammatory responses. Additionally, we will discuss other plausible targets, including Vanin-1 and dihydroorotate dehydrogenase (DHODH), based on the known bioactivities of the broader pyrimidine class. This document is intended to serve as a technical resource, providing not only theoretical frameworks but also actionable experimental protocols for researchers seeking to investigate the pharmacological profile of this compound.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a vast array of biological activities.[1] Its presence in nucleobases (cytosine, thymine, and uracil) underscores its fundamental role in biological systems. This inherent biocompatibility and the pyrimidine ring's capacity for diverse substitutions have made it a fertile ground for the development of therapeutics targeting a wide range of diseases, including cancer, microbial infections, and inflammatory disorders.[2][3] Pyrimidine-2-carboximidamide, with its unique carboximidamide (amidine) group, presents an intriguing subject for mechanistic investigation. The amidine moiety, a strong base that is protonated at physiological pH, can engage in hydrogen bonding and electrostatic interactions, potentially conferring novel target affinities compared to its carboxamide counterparts.

Postulated Primary Mechanism of Action: RAGE Inhibition

The most compelling hypothesis for the mechanism of action of Pyrimidine-2-carboximidamide is the inhibition of the Receptor for Advanced Glycation End Products (RAGE). This is extrapolated from robust evidence demonstrating that structurally analogous pyrimidine-2-carboxamide derivatives are potent RAGE inhibitors.[4]

RAGE is a multiligand transmembrane receptor of the immunoglobulin superfamily.[5] Under normal physiological conditions, its expression is low. However, in pro-inflammatory states, its expression is significantly upregulated. RAGE binds to a variety of ligands, including advanced glycation end products (AGEs), S100 proteins, and high mobility group box 1 (HMGB1).[6][7] The engagement of these ligands with RAGE initiates a cascade of downstream signaling events, primarily through the activation of the transcription factor NF-κB, leading to the expression of pro-inflammatory cytokines and perpetuating a cycle of chronic inflammation.[8]

The RAGE Signaling Cascade

The binding of a ligand to the V-domain of RAGE is the initiating event in a complex signaling cascade. This interaction triggers a conformational change in the receptor, leading to the recruitment of adaptor proteins and the activation of multiple downstream pathways, including:

-

MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.

-

JAK/STAT Pathway: This pathway is involved in immune responses and inflammation.

-

PI3K/AKT Pathway: This pathway plays a key role in cell growth and survival.

The culmination of these signaling events is the activation of NF-κB, which translocates to the nucleus and induces the transcription of a host of pro-inflammatory genes.

Caption: Postulated inhibitory action on the RAGE signaling pathway.

Experimental Workflow for Validating RAGE Inhibition

To experimentally validate that Pyrimidine-2-carboximidamide inhibits RAGE, a multi-tiered approach is recommended.

-

Surface Plasmon Resonance (SPR): This technique provides quantitative data on the binding affinity and kinetics of the compound to purified RAGE protein.

-

Protocol:

-

Immobilize recombinant human RAGE on a sensor chip.

-

Prepare a series of concentrations of Pyrimidine-2-carboximidamide in a suitable running buffer.

-

Inject the compound solutions over the sensor chip surface.

-

Monitor the change in the refractive index to determine the association and dissociation rates.

-

Calculate the equilibrium dissociation constant (KD) to quantify binding affinity.

-

-

-

Competitive Binding Assay: This assay determines if the compound competes with a known RAGE ligand for binding to the receptor.

-

Protocol:

-

Coat a microplate with recombinant human RAGE.

-

Add a fixed concentration of a labeled RAGE ligand (e.g., biotinylated S100B).

-

Add varying concentrations of Pyrimidine-2-carboximidamide.

-

Incubate to allow for competitive binding.

-

Wash away unbound reagents and quantify the amount of bound labeled ligand.

-

Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of ligand binding.

-

-

-

NF-κB Reporter Assay: This assay measures the inhibition of RAGE-mediated NF-κB activation in a cellular context.

-

Protocol:

-

Use a cell line (e.g., HEK293) stably expressing RAGE and an NF-κB-driven reporter gene (e.g., luciferase).

-

Pre-treat the cells with varying concentrations of Pyrimidine-2-carboximidamide.

-

Stimulate the cells with a RAGE ligand (e.g., S100B).

-

Measure the reporter gene expression (e.g., luminescence).

-

Determine the IC50 for the inhibition of NF-κB activation.

-

-

-

Cytokine Release Assay: This assay measures the downstream consequence of RAGE activation – the release of pro-inflammatory cytokines.

-

Protocol:

-

Use a relevant cell line (e.g., macrophages) that expresses RAGE.

-

Pre-treat the cells with Pyrimidine-2-carboximidamide.

-

Stimulate the cells with a RAGE ligand.

-

Collect the cell culture supernatant.

-

Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

-

-

Caption: A stepwise approach to validate RAGE inhibition.

Other Potential Mechanisms of Action

While RAGE inhibition is the most probable mechanism, the versatility of the pyrimidine scaffold suggests other potential targets.

Vanin-1 Inhibition

Derivatives of pyrimidine carboxamide have been identified as competitive inhibitors of Vanin-1 (VNN1).[9][10] VNN1 is an ectoenzyme that hydrolyzes pantetheine to produce pantothenic acid (vitamin B5) and cysteamine.[11][12] Cysteamine is a potent antioxidant, and its production by VNN1 is implicated in the regulation of oxidative stress and inflammation. Inhibition of Vanin-1 is being explored as a therapeutic strategy for inflammatory bowel disease. Given the structural similarity, Pyrimidine-2-carboximidamide may also inhibit Vanin-1.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby arresting cell proliferation. This mechanism is particularly relevant for rapidly dividing cells, such as cancer cells.[13][14][15] A number of pyrimidine derivatives have been shown to inhibit DHODH. Investigating whether Pyrimidine-2-carboximidamide has an effect on this pathway would be a valuable line of inquiry, especially in the context of oncology.

Quantitative Data Summary

While no direct quantitative data exists for Pyrimidine-2-carboximidamide, the following table summarizes representative data for closely related pyrimidine derivatives against their respective targets. This provides a benchmark for future experimental investigations.

| Compound Class | Target | Assay | Key Parameter | Representative Value | Reference |

| Pyrimidine-2-carboxamide analogs | RAGE | Competitive Binding | IC50 | Low µM | [4] |

| Pyrimidine carboxamides | Vanin-1 | Enzymatic Assay | IC50 | Nanomolar range | [9] |

| Pyrimidine analogs | DHODH | Enzymatic Assay | Ki | Micromolar range |

Conclusion and Future Directions

The mechanism of action of Pyrimidine-2-carboximidamide is currently unelucidated. However, based on strong evidence from its close structural analog, pyrimidine-2-carboxamide, inhibition of the RAGE receptor is the most probable primary mechanism. This would position the compound as a potential therapeutic agent for a range of inflammatory diseases. Further investigation into other potential targets such as Vanin-1 and DHODH is also warranted to fully characterize its pharmacological profile. The experimental protocols outlined in this guide provide a clear roadmap for researchers to systematically investigate these hypotheses and unlock the therapeutic potential of Pyrimidine-2-carboximidamide. Future studies should focus on conducting these biochemical and cell-based assays, followed by in vivo studies in relevant disease models to validate the proposed mechanisms of action.

References

-

Chen, S. F., & Wu, J. C. (1988). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Biochemical Pharmacology, 37(18), 3547-3553. [Link]

-

Kim, S. H., & Han, Y. T. (2015). Design, Synthesis, and Biological Evaluation of pyrimidine-2-carboxamide Analogs: Investigation for Novel RAGE Inhibitors With Reduced Hydrophobicity and Toxicity. Archives of Pharmacal Research, 38(11), 1952-1962. [Link]

-

Melander, R. J., Minvielle, M. J., & Melander, C. (2012). 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. Organic & Biomolecular Chemistry, 10(21), 4241-4244. [Link]

-

DeepDyve. (2012). 2-Aminopyrimidine as a novel scaffold for biofilm modulation. Organic & Biomolecular Chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Beyond the Lab: Exploring the Diverse Biological Activities of 2-Aminopyrimidine Derivatives. [Link]

-

Casimiro-Garcia, A., et al. (2022). Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. Journal of Medicinal Chemistry, 65(2), 1438-1456. [Link]

-

A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). World Journal of Biology Pharmacy and Health Sciences. [Link]

-

Li, X., et al. (2025). Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy. Journal of Hematology & Oncology, 18(1), 1-19. [Link]

-

Khan, K. M., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 23(10), 2699. [Link]

-

Casimiro-Garcia, A., et al. (2021). Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. figshare. [Link]

-

Sykes, D. B. (2020). Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation. Haematologica, 105(6), 1466-1468. [Link]

-

Chiang, M. (2025). Researchers Investigate DHODH Inhibitors to Disrupt Pyrimidine Biosynthesis in Cancer Cells. GeneOnline News. [Link]

-

Abstract 6902: Promising therapeutic effects of pyrimidine synthesis inhibition by a novel dihydroorotate dehydrogenase inhibitor in small cell lung cancer. (2025). Cancer Research, 82(12_Supplement), 6902. [Link]

-

Zhang, Y., et al. (2022). Visualization-Based Discovery of Vanin-1 Inhibitors for Colitis. Frontiers in Chemistry, 9, 808933. [Link]

-

Institute of Molecular and Translational Medicine. (n.d.). Pyrimidine based receptor for advanced glycation end-products (RAGE) inhibitors as an anti-inflammatory compounds. [Link]

-

Safin, D. A., et al. (2023). cyanopyrimidine, pyrimidine-2-carboximidamide and 2,4,6-tris(2-pyrimidyl). Research Square. [Link]

-

Sharma, P., et al. (2022). Synthesis and biological evaluation of pyrazole clubbed pyrimidine bearing imidazole as linker for potent antioxidant agents. Pharmaspire, 14(3), 85-92. [Link]

-

Jasmine, N. J., Muthiah, P. T., & Stanley, N. (2014). Crystal structure of N'-hy-droxy-pyrimidine-2-carboximidamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1107-o1108. [Link]

-

Jasmine, N. J., Muthiah, P. T., & Stanley, N. (2014). Crystal structure of N′-hydroxypyrimidine-2-carboximidamide. IUCrData, 1(1), x140285. [Link]

-

Casimiro-Garcia, A., et al. (2021). Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. ResearchGate. [Link]

- Cai, S. X., et al. (2002). Substituted 2-aryl-4-arylaminopyrimidines and analogs as activators of caspases and inducers of apoptosis and the use thereof.

-

Kumar, P., et al. (2021). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Frontiers in Chemistry, 9, 674261. [Link]

-

Malaria Parasite Metabolic Pathways. (n.d.). DNA Replication. [Link]

-

Annual Reports in Medicinal Chemistry, Volume 37. (2002). epdf.pub. [Link]

-

Li, J., et al. (2022). Pathophysiology of RAGE in inflammatory diseases. Frontiers in Immunology, 13, 931303. [Link]

-

Rehman, M. U., & Ali, A. (2021). Molecular Characteristics of RAGE and Advances in Small-Molecule Inhibitors. International Journal of Molecular Sciences, 22(19), 10777. [Link]

- Isotopically Labeled Bosentan Analogs. (2008).

-

Al-Ghafari, A., et al. (2022). RAGE Inhibitors for Targeted Therapy of Cancer: A Comprehensive Review. Molecules, 27(15), 4975. [Link]

-

Bosentan. (n.d.). Drugs of the Future, 22(1), 27. [Link]

Sources

- 1. ubijournal.com [ubijournal.com]

- 2. nbinno.com [nbinno.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Design, synthesis, and biological evaluation of pyrimidine-2-carboxamide analogs: investigation for novel RAGE inhibitors with reduced hydrophobicity and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Pathophysiology of RAGE in inflammatory diseases [frontiersin.org]

- 7. Molecular Characteristics of RAGE and Advances in Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrimidine based receptor for advanced glycation end-products (RAGE) inhibitors as an anti-inflammatory compounds | Institute of Molecular and Translational Medicine [imtm.cz]

- 9. Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Frontiers | Visualization-Based Discovery of Vanin-1 Inhibitors for Colitis [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation | Haematologica [haematologica.org]

- 15. aacrjournals.org [aacrjournals.org]

The Ascendant Therapeutic Potential of Pyrimidine-2-carboximidamide and Its Derivatives: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth exploration of the burgeoning field of pyrimidine-2-carboximidamide and its derivatives, a class of heterocyclic compounds demonstrating a remarkable breadth of biological activities. As the quest for novel therapeutic agents intensifies, understanding the nuanced structure-activity relationships and mechanistic underpinnings of these molecules is paramount for researchers, scientists, and drug development professionals. This document moves beyond a cursory overview to deliver actionable insights and detailed methodologies, empowering you to accelerate your research and development endeavors in this promising chemical space.

The Pyrimidine-2-carboximidamide Scaffold: A Privileged Motif in Medicinal Chemistry

The pyrimidine ring is a cornerstone of numerous biologically active molecules, including the nucleobases of DNA and RNA.[1][2][3][4] The introduction of a carboximidamide group at the 2-position of the pyrimidine ring creates a unique pharmacophore with a distinct electronic and steric profile, enhancing its potential for molecular interactions with various biological targets. This structural feature often imparts favorable pharmacokinetic properties and allows for diverse chemical modifications to fine-tune activity and selectivity.

Anticancer Activity: A Dominant Therapeutic Avenue

A significant body of research highlights the potent anticancer activities of pyrimidine derivatives.[2][4][5][6][7][8] While direct studies on pyrimidine-2-carboximidamide are emerging, the closely related pyrimidine-2-carboxamide derivatives have shown significant promise, offering valuable insights into the potential mechanisms of action for the carboximidamide analogs.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Several pyrimidine derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis, in cancer cells. One notable study on pyrimidine derivatives bearing aryl urea moieties demonstrated that the lead compound, 4b , induced apoptosis in the SW480 colon cancer cell line.[5] Mechanistic investigations revealed that this compound triggers the intrinsic apoptotic pathway through the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[5] This shift in the Bax/Bcl-2 ratio leads to a loss of mitochondrial membrane potential and subsequent activation of caspases, culminating in apoptosis.[5] Furthermore, compound 4b was found to arrest the cell cycle at the G2/M phase, preventing cancer cell proliferation.[5]

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: The MTT assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product by mitochondrial reductases. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., SW480, A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[5][8]

-

Compound Treatment: Prepare serial dilutions of the pyrimidine-2-carboximidamide derivatives and a standard anticancer drug (e.g., doxorubicin) in the appropriate cell culture medium.[8] Add the diluted compounds to the respective wells and incubate for 48-72 hours.[5]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37°C.[5]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting a dose-response curve.

Quantitative Data: Cytotoxicity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 4b | SW480 (Colon) | 11.08 | [5] |

| 2d | A549 (Lung) | Strong cytotoxicity at 50 µM | [7] |

| 5f | Multiple | Excellent cytotoxicity | [8] |

| 5d | Multiple | Excellent cytotoxicity | [8] |

| 5l | Multiple | Excellent cytotoxicity | [8] |

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. Pyrimidine derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[2][9][10][11][12][13][14]

Spectrum of Activity

Studies on various pyrimidine derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. For instance, certain 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives exhibited excellent antibacterial activity against E. coli (Gram-negative) and S. aureus (Gram-positive).[9] Similarly, other synthesized pyrimidine analogues have displayed appreciable activity against B. subtilis, S. enterica, and P. aeruginosa.[10] In the realm of antifungal agents, derivatives have shown efficacy against C. albicans and A. niger.[10][11]

Experimental Protocol: Agar Well Diffusion Method for Antibacterial Screening

The agar well diffusion method is a standard technique for evaluating the antibacterial activity of chemical compounds.

Principle: A standardized inoculum of a test microorganism is spread on an agar plate. Wells are then made in the agar, and the test compound is introduced into these wells. The compound diffuses into the agar, and if it is effective against the microorganism, it creates a zone of inhibition where microbial growth is prevented.

Step-by-Step Methodology:

-

Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacterial cultures.

-

Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Evenly spread the bacterial inoculum over the surface of the agar plates using a sterile cotton swab.

-

Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the inoculated agar plates using a sterile cork borer.

-

Compound Loading: Dissolve the pyrimidine-2-carboximidamide derivatives in a suitable solvent like dimethylsulfoxide (DMSO) at a specific concentration (e.g., 250 µg/mL).[9] Pipette a defined volume of the compound solution into the wells. A well with the solvent alone serves as a negative control, and a well with a standard antibiotic (e.g., Norfloxacin) serves as a positive control.[9]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Enzyme Inhibition: A Targeted Approach to Disease Modulation

The ability of pyrimidine derivatives to selectively inhibit enzymes implicated in disease pathogenesis is a key area of investigation.[15][16][17][18]

Cyclooxygenase-2 (COX-2) Inhibition and Anti-inflammatory Effects

Chronic inflammation is a hallmark of many diseases. Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in the inflammatory cascade. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. Certain pyrimidine derivatives have been identified as potent and selective COX-2 inhibitors.[16][17] For example, compounds L1 and L2 demonstrated high selectivity for COX-2 over COX-1, with activity comparable to the established drug meloxicam.[16][17] These compounds also reduced the levels of reactive oxygen species (ROS), indicating antioxidant properties that can further mitigate inflammation.[16][17]

α-Glucosidase Inhibition for Diabetes Management

α-Glucosidase is an enzyme responsible for the breakdown of complex carbohydrates into glucose in the small intestine. Inhibition of this enzyme can delay glucose absorption and help manage postprandial hyperglycemia in individuals with type 2 diabetes. A series of pyrimidinyl-piperazine carboxamide derivatives have been synthesized and evaluated as α-glucosidase inhibitors.[15] Compound 21c emerged as the most potent inhibitor with an IC50 value of 0.44 µM and exhibited a competitive mode of inhibition.[15]

Nicotinamide N-methyltransferase (NNMT) Inhibition

Nicotinamide N-methyltransferase (NNMT) is an enzyme linked to metabolic disorders, including type 2 diabetes.[18] Novel pyrimidine-5-carboxamide compounds have been developed as NNMT inhibitors, demonstrating the potential of the pyrimidine scaffold in targeting metabolic diseases.[18]

Experimental Workflow: Enzyme Inhibition Assay

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. ijrpr.com [ijrpr.com]

- 5. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Pyrimidine-2-Carboximidamide Derivatives: A Technical Guide for Early-Stage Drug Discovery

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This technical guide delves into the emerging class of pyrimidine-2-carboximidamide derivatives, compounds of significant interest for early-stage drug discovery. While this specific scaffold remains a relatively underexplored frontier, this document provides a comprehensive framework for its investigation. We will explore the synthetic pathways, potential biological targets, and a strategic workflow for the evaluation of these promising molecules. Drawing upon established principles of medicinal chemistry and data from structurally related pyrimidine analogs, this guide offers field-proven insights to empower researchers in their quest for novel therapeutics.

Introduction: The Strategic Value of the Pyrimidine-2-Carboximidamide Scaffold

The pyrimidine ring is a privileged structure in drug discovery, renowned for its ability to engage with a wide array of biological targets through hydrogen bonding and π-stacking interactions.[2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] The introduction of a carboximidamide (amidine) group at the 2-position of the pyrimidine ring presents a unique opportunity to modulate the physicochemical and pharmacological properties of this versatile scaffold. The amidine moiety, a strong basic group, can participate in crucial hydrogen bonding interactions with biological targets and can also serve as a bioisostere for other functional groups, offering a pathway to novel intellectual property.[4]

This guide provides a roadmap for the exploration of pyrimidine-2-carboximidamide derivatives, from their synthesis to their biological evaluation, with a focus on accelerating their journey through the early drug discovery pipeline.

Medicinal Chemistry: Synthesis and Chemical Properties

The successful synthesis of a novel compound class is the first critical step in its evaluation. For pyrimidine-2-carboximidamide derivatives, the most logical and well-established synthetic route proceeds through a pyrimidine-2-carbonitrile intermediate, followed by conversion to the desired amidine.

Synthesis of Pyrimidine-2-carbonitrile Precursors

The synthesis of the key 2-cyanopyrimidine intermediate can be achieved through several methods. One common approach involves the nucleophilic displacement of a suitable leaving group, such as a sulfone, from the 2-position of the pyrimidine ring with a cyanide salt.[5] For instance, a 2-(methylsulfonyl)pyrimidine can be reacted with potassium cyanide in an appropriate solvent like acetonitrile to yield the corresponding 2-cyanopyrimidine.[5]

Another synthetic strategy involves the nitrosation of a 2-methylpyrimidine followed by a dehydration reaction.[6] This method avoids the use of highly toxic cyanides in the final step.[6]

Conversion to Pyrimidine-2-carboximidamide: The Pinner Reaction

The Pinner reaction is a classic and reliable method for the conversion of nitriles to amidines.[7] This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride to form an intermediate imino ester salt (Pinner salt).[7][8] Subsequent treatment of the Pinner salt with ammonia or an amine furnishes the desired amidine.[7][8]

The following diagram illustrates the general workflow for the synthesis of pyrimidine-2-carboximidamide derivatives:

Caption: Synthetic workflow for pyrimidine-2-carboximidamide derivatives.

Experimental Protocol: Pinner Reaction for Pyrimidine-2-carboximidamide Synthesis

This protocol provides a detailed, step-by-step methodology for the conversion of a pyrimidine-2-carbonitrile to a pyrimidine-2-carboximidamide.

Materials:

-

Pyrimidine-2-carbonitrile

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Anhydrous hydrogen chloride gas

-

Ammonia solution in ethanol (saturated)

-

Round-bottom flask

-

Magnetic stirrer

-

Gas inlet tube

-

Drying tube (e.g., with calcium chloride)

-

Ice bath

Procedure:

-

Preparation of the Reaction Mixture: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a gas inlet tube connected to a drying tube, dissolve the pyrimidine-2-carbonitrile in anhydrous ethanol.

-

Formation of the Pinner Salt: Cool the solution in an ice bath. Bubble anhydrous hydrogen chloride gas through the solution with stirring. The reaction is exothermic, so maintain the temperature below 10°C. Continue the addition of HCl until the solution is saturated. Seal the flask and stir at room temperature for 12-24 hours. The Pinner salt may precipitate from the solution.

-

Isolation of the Pinner Salt (Optional): The Pinner salt can be isolated by filtration under anhydrous conditions, washing with anhydrous diethyl ether, and drying under vacuum. However, it is often used directly in the next step without isolation.[7]

-

Formation of the Amidine: Cool the reaction mixture (or the isolated Pinner salt suspended in anhydrous ethanol) in an ice bath. Slowly add a saturated solution of ammonia in ethanol with stirring. A precipitate of ammonium chloride will form.

-

Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove the ammonium chloride precipitate.

-

Purification: Concentrate the filtrate under reduced pressure. The crude pyrimidine-2-carboximidamide can be purified by recrystallization or column chromatography.

Biological Potential and Key Therapeutic Areas

While direct biological data for pyrimidine-2-carboximidamide derivatives is limited, the extensive research on structurally similar pyrimidine analogs provides a strong basis for predicting their potential therapeutic applications.

Kinase Inhibition

The pyrimidine scaffold is a well-established hinge-binding motif in many kinase inhibitors.[9][10] The addition of a carboximidamide group at the 2-position can provide an additional hydrogen bond donor and acceptor, potentially enhancing binding affinity and selectivity for specific kinases. Kinases are critical targets in oncology, immunology, and inflammatory diseases.[9] For example, derivatives of pyrimidine-2-carboxamide have shown inhibitory activity against Hematopoietic Progenitor Kinase 1 (HPK1), an attractive target for cancer immunotherapy.[11][12]

Inhibition of the Receptor for Advanced Glycation Endproducts (RAGE)

Pyrimidine-2-carboxamide analogs have been investigated as inhibitors of the Receptor for Advanced Glycation Endproducts (RAGE), a key player in inflammatory and diabetic complications.[13] The carboximidamide moiety, with its distinct electronic and hydrogen bonding properties, could offer a novel approach to RAGE inhibition.

Other Potential Applications

Given the broad biological activities of pyrimidine derivatives, pyrimidine-2-carboximidamide compounds could also be explored for their potential as:

-

Antimicrobial agents: 2-aminopyrimidine derivatives have shown promising antimicrobial activity.[14][15]

-

Anti-inflammatory agents: The pyrimidine core is present in many compounds with anti-inflammatory properties.[16]

-

Anticancer agents: The pyrimidine scaffold is a key component of many anticancer drugs.[17][18]

A Strategic Workflow for Early Drug Discovery

A systematic and efficient workflow is essential for the successful evaluation of a novel compound class. The following diagram outlines a proposed workflow for the investigation of pyrimidine-2-carboximidamide derivatives.

Caption: Proposed early drug discovery workflow for pyrimidine-2-carboximidamide derivatives.

Library Synthesis and High-Throughput Screening (HTS)

The initial step involves the synthesis of a diverse library of pyrimidine-2-carboximidamide derivatives with variations at different positions of the pyrimidine ring and on the amidine nitrogen. This library can then be subjected to high-throughput screening against a panel of relevant biological targets, such as a kinase panel or a RAGE binding assay.

Hit-to-Lead Optimization and Structure-Activity Relationship (SAR) Studies

Once initial "hits" are identified from the HTS campaign, the focus shifts to hit-to-lead optimization. This involves systematic structural modifications to improve potency, selectivity, and drug-like properties. Key SAR studies should include:

-

Modification of substituents on the pyrimidine ring: Exploring the effects of different electron-donating and electron-withdrawing groups at various positions.

-

Modification of the amidine group: Investigating the impact of N-alkylation or N-arylation on activity and physicochemical properties.

In Vitro ADME/Tox Profiling

Promising lead compounds should be subjected to a battery of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology assays to assess their drug-like properties.

Table 1: Key In Vitro ADME/Tox Assays

| Parameter | Assay | Purpose |

| Solubility | Kinetic or thermodynamic solubility assays | To determine the solubility of the compound in aqueous solutions. |

| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell assay | To assess the ability of the compound to cross biological membranes. |

| Metabolic Stability | Liver microsome stability assay | To evaluate the susceptibility of the compound to metabolism by liver enzymes. |

| Cytotoxicity | Cell viability assays (e.g., MTT, CellTiter-Glo®) | To determine the toxicity of the compound to various cell lines. |

| hERG Liability | Patch-clamp or fluorescence-based assays | To assess the potential for cardiotoxicity. |

In Vivo Pharmacokinetics and Efficacy Studies

Compounds with favorable in vitro profiles should then be advanced to in vivo studies in relevant animal models to evaluate their pharmacokinetic properties (e.g., bioavailability, half-life) and therapeutic efficacy.

Conclusion and Future Directions

Pyrimidine-2-carboximidamide derivatives represent a promising, yet largely untapped, area of medicinal chemistry. The strategic combination of the privileged pyrimidine scaffold with the versatile carboximidamide functional group offers a compelling starting point for the discovery of novel therapeutics. While direct experimental data on this specific compound class is currently scarce, the wealth of information available for related pyrimidine analogs provides a solid foundation for their rational design and evaluation.

Future research in this area should focus on:

-

Systematic synthesis and screening: The generation and biological evaluation of diverse libraries of pyrimidine-2-carboximidamide derivatives are crucial to unlocking their therapeutic potential.

-

Elucidation of specific biological targets: Identifying the precise molecular targets of active compounds will be essential for understanding their mechanism of action and for guiding further optimization.

-

Comprehensive ADME/Tox profiling: A thorough understanding of the pharmacokinetic and toxicological properties of these compounds will be critical for their successful development as drug candidates.

This technical guide provides a comprehensive framework to initiate and advance the exploration of pyrimidine-2-carboximidamide derivatives in early drug discovery. By leveraging the insights and methodologies outlined herein, researchers can effectively navigate the challenges and opportunities presented by this exciting class of molecules.

References

- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. 2022 Nov 11;27(22):7786.

- Design, Synthesis, and Biological Evaluation of pyrimidine-2-carboxamide Analogs: Investigation for Novel RAGE Inhibitors With Reduced Hydrophobicity and Toxicity. Arch Pharm Res. 2015 Nov;38(11):1952-62.

- (PDF) Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.

- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PubMed.

- A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. World Journal of Advanced Research and Reviews.

- Synthesis of 2-aminopyrimidine derivatives as antimicrobial agents.

- Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists. PubMed Central.

- Synthesis of 2-Cyanopyrimidines. MDPI.

- Synthesis of amidine and amide derivatives and their evaluation for anti-inflamm

- Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Tre

- Pinner pyrimidine synthesis. Slideshare.

- Pinner Reaction. NROChemistry.

- Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. PubMed Central.

- Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. PubMed.

- Pinner reaction. Wikipedia.

- Side-product formation in pyrimidine ring synthesis and mitig

- Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. MDPI.

- Research developments in the syntheses, anti-inflammatory activities and structure–activity rel

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science.

- Pinner Reaction. Organic Chemistry Portal.

- (PDF) Synthesis of 2-Cyanopyrimidines.

- Method for preparing 2-cyanopyrimidine.

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity – A Review.

- Recent Advances in Pyrimidine-Based Drugs. PubMed Central.

- Design, Synthesis and Biological Evaluation of New Pyrimidine Deriv

- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace.

- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. PubMed.

- pyrimidine-2-carboximidamide hydrochloride. PharmaCompass.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews.

- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity rel

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.

- Amidines: their synthesis, reactivity, and applications in heterocycle synthesis.

- Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PubMed Central.

- Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. PubMed.

- Pharmacokinetics and Pharmacodynamics of Anti-infective Agents. Oncohema Key.

- Pharmacokinetics and metabolism of amopyroquin after administration of two doses of 6 mg/kg im 24 h apart to healthy volunteers. PubMed.

- Pharmacokinetics and Pharmacodynamics of Antibacterial Agents. PubMed Central.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. CN103145625A - Method for preparing 2-cyanopyrimidine - Google Patents [patents.google.com]

- 7. Pinner reaction - Wikipedia [en.wikipedia.org]

- 8. Pinner Reaction | NROChemistry [nrochemistry.com]

- 9. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and biological evaluation of pyrimidine-2-carboxamide analogs: investigation for novel RAGE inhibitors with reduced hydrophobicity and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. researchgate.net [researchgate.net]

- 16. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure of Pyrimidine-2-carboximidamide: A Technical Guide for Drug Development Professionals

Introduction: The Significance of the Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents. As a fundamental component of nucleic acids, its derivatives are amenable to biological systems, offering a versatile scaffold for drug design.[1] Pyrimidine-based compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. The introduction of a carboximidamide group at the 2-position of the pyrimidine ring creates Pyrimidine-2-carboximidamide, a molecule with significant potential for forming diverse intermolecular interactions crucial for molecular recognition in biological targets. Understanding the three-dimensional structure and intermolecular interactions of this compound at the crystalline level is paramount for rational drug design and the development of novel therapeutics.

This technical guide provides a comprehensive analysis of the crystal structure of Pyrimidine-2-carboximidamide and its close analog, Pyrimidine-2-carboxamide. While detailed crystallographic studies on Pyrimidine-2-carboximidamide are not extensively published, available data provides a foundational understanding. To offer a deeper, more instructive analysis, this guide will leverage the well-documented crystal structure of Pyrimidine-2-carboxamide as a primary case study, elucidating the nuanced interplay of molecular geometry and intermolecular forces that govern the solid-state architecture of this important class of compounds.

Part 1: Crystallographic Data of Pyrimidine-2-carboximidamide

Preliminary crystallographic data for Pyrimidine-2-carboximidamide (C₅H₆N₄) has been reported in the Crystallography Open Database (COD) under the deposition number 7219471.[2] The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₅H₆N₄ |

| Molecular Weight | 122.13 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 5.55795 Å |

| b | 7.25941 Å |

| c | 7.7260 Å |

| α | 84.431° |

| β | 71.913° |

| γ | 80.163° |

| Z | 2 |

| Table 1: Crystallographic Data for Pyrimidine-2-carboximidamide.[2] |

While this data provides the fundamental unit cell dimensions and symmetry, a detailed analysis of the molecular conformation, bond lengths, bond angles, and, crucially, the specific intermolecular interactions, awaits a more comprehensive published study. For researchers and drug development professionals, understanding these details is critical for predicting molecular behavior and designing new chemical entities.

Part 2: A Case Study: The Crystal Structure of Pyrimidine-2-carboxamide

Given the limited detailed published data on Pyrimidine-2-carboximidamide, we will now turn our attention to its close structural analog, Pyrimidine-2-carboxamide (C₅H₅N₃O). The replacement of the imine (=NH) group with a carbonyl (=O) group introduces changes in hydrogen bonding potential and electronic distribution, yet the overall molecular shape and the nature of the pyrimidine ring remain highly comparable. The detailed study of Pyrimidine-2-carboxamide offers invaluable insights into the structural chemistry of this family of compounds.

Synthesis and Crystallization of Pyrimidine-2-carboxamide

The synthesis and crystallization of Pyrimidine-2-carboxamide provide a clear and reproducible protocol for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The causality behind the experimental choices lies in the controlled hydrolysis of a nitrile precursor.

Experimental Protocol:

-

Dissolution: Dissolve 1.0 g (9.5 mmol) of 2-cyanopyrimidine in 10 ml of deionized water. The use of an aqueous solvent is critical for the subsequent hydrolysis step.

-

Hydrolysis: Add a 0.1 M solution of sodium hydroxide (NaOH) dropwise to the 2-cyanopyrimidine solution until the pH reaches 12. The basic conditions facilitate the nucleophilic attack of hydroxide ions on the nitrile carbon, initiating the conversion to the amide.

-

Crystallization: Allow the resulting solution to stand undisturbed at room temperature. Single crystals of Pyrimidine-2-carboxamide will form over the course of one week.[3] This slow evaporation method allows for the orderly arrangement of molecules into a crystalline lattice.

Caption: Workflow for the synthesis and crystallization of Pyrimidine-2-carboxamide.

Crystal Structure Analysis of Pyrimidine-2-carboxamide

Single-crystal X-ray diffraction analysis of Pyrimidine-2-carboxamide reveals a monoclinic crystal system with the space group P2₁/c. The detailed crystallographic data are presented below.

| Parameter | Value |

| Chemical Formula | C₅H₅N₃O |

| Molecular Weight | 123.12 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 7.9241 (7) Å |

| b | 7.3059 (7) Å |

| c | 9.8223 (9) Å |

| β | 103.512 (6)° |

| V | 552.90 (9) ų |

| Z | 4 |

| Radiation | Mo Kα |

| Temperature | 291 (2) K |

| Table 2: Detailed Crystallographic Data for Pyrimidine-2-carboxamide.[3] |

A key feature of the molecular structure is the non-coplanarity of the carboxamide group with the pyrimidine ring. The amide group is twisted with respect to the aromatic ring by a dihedral angle of 24.9(1)°.[3] This twist is a result of steric hindrance and electronic effects, influencing the molecule's overall conformation and its ability to participate in intermolecular interactions.

Intermolecular Interactions in the Crystal Lattice

The crystal packing of Pyrimidine-2-carboxamide is dominated by a network of hydrogen bonds and π–π stacking interactions, which are crucial for the stability of the crystal lattice.

Hydrogen Bonding:

The structure exhibits two distinct N—H···O hydrogen bonds. A centrosymmetric pair of intermolecular N—H···O hydrogen bonds links molecules into dimers. Additionally, another N—H···O hydrogen bond connects adjacent molecules, forming a helical chain motif.[3] These strong, directional interactions are fundamental to the supramolecular assembly of the molecules in the crystal.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N3—H1A···O1 | 0.94 | 2.06 | 2.994 (1) | 172 |

| N3—H1B···O1 | 0.96 | 2.04 | 2.986 (2) | 167 |

| Table 3: Hydrogen Bond Geometry in Pyrimidine-2-carboxamide.[3] |

π–π Stacking:

In addition to hydrogen bonding, π–π stacking is observed between partially overlapped pyrimidine rings of adjacent molecules. The face-to-face separation between the rings is 3.439 (6) Å.[3] This type of interaction is common in aromatic systems and contributes significantly to the overall lattice energy.

Caption: Key structural features and intermolecular interactions of Pyrimidine-2-carboxamide.

Part 3: Implications for Drug Development

The detailed structural understanding of Pyrimidine-2-carboxamide provides a valuable model for predicting the behavior of Pyrimidine-2-carboximidamide and other derivatives in biological systems. The presence of strong hydrogen bond donors and acceptors, coupled with the potential for π–π stacking, suggests that these molecules can engage in specific and directional interactions with protein targets.

For drug development professionals, this information is critical for:

-

Structure-Activity Relationship (SAR) Studies: Understanding how modifications to the pyrimidine core or the carboximidamide/carboxamide group affect the crystal packing and intermolecular interactions can guide the synthesis of analogs with improved binding affinity and selectivity.

-

Pharmacophore Modeling: The identified hydrogen bonding patterns and the spatial arrangement of the aromatic ring can be used to develop and refine pharmacophore models for virtual screening and lead optimization.

-

Crystal Engineering: Knowledge of the dominant intermolecular interactions allows for the design of co-crystals with modified physicochemical properties, such as solubility and stability.

The pyrimidine scaffold is a privileged structure in drug discovery, with applications ranging from oncology to infectious diseases.[4][5] The insights gained from the crystallographic analysis of pyrimidine-2-carboxamide and its derivatives contribute to the rational design of the next generation of pyrimidine-based therapeutics.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of Pyrimidine-2-carboximidamide, supplemented by a comprehensive analysis of its close analog, Pyrimidine-2-carboxamide. While a complete, published crystal structure analysis of the title compound remains to be fully detailed, the available data and the in-depth case study of Pyrimidine-2-carboxamide offer significant insights for researchers in the field of drug development. The interplay of molecular conformation, hydrogen bonding, and π–π stacking dictates the supramolecular architecture of these compounds, providing a solid foundation for the design and synthesis of novel therapeutic agents based on the versatile pyrimidine scaffold.

References

-

Zhang, B.-Y., Yang, Q., & Nie, J.-J. (2007). Pyrimidine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 64(1), o105. [Link]

-

PubChem. (n.d.). 2-Pyrimidinecarboximidamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Pyrimidine-2-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Crystallography Open Database. (n.d.). COD 7219471. Retrieved from the entry for 2-Pyrimidinecarboximidamide on PubChem. [Link]

-

Kaur, R., et al. (2022). Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. Journal of Medicinal Chemistry, 65(1), 757-784. [Link]

-

Yaka, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of pyrimidine-2-carboxamide Analogs: Investigation for Novel RAGE Inhibitors With Reduced Hydrophobicity and Toxicity. Biological and Pharmaceutical Bulletin, 44(9), 1269-1278. [Link]

-

Borah, P., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(1), 1258. [Link]

-

S. M. H., A. et al. (2014). Crystal structure of N′-hydroxypyrimidine-2-carboximidamide. Acta Crystallographica Section E: Structure Reports Online, 70(6), o658. [Link]

-

Sci-Hub. (n.d.). Pyrimidine-2-carboxamide. Retrieved from [Link]

-

Vitaku, E., et al. (2014). Recent Advances in Pyrimidine-Based Drugs. Future Medicinal Chemistry, 6(11), 1287-1313. [Link]

-

Kumar, A., et al. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. International Journal of Pharmaceutical Sciences and Research, 12(6), 2956-2967. [Link]

Sources

A Technical Guide to the Solubility and Stability of Pyrimidine-2-carboximidamide Hydrochloride for Pharmaceutical Development

Foreword: The Critical Role of Physicochemical Characterization

In the landscape of drug discovery and development, the journey of a molecule from a promising hit to a viable drug candidate is contingent upon a rigorous understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount. They are not merely data points on a specification sheet; they are the bedrock upon which formulation design, bioavailability, and ultimately, therapeutic efficacy are built. This guide provides an in-depth framework for characterizing Pyrimidine-2-carboximidamide hydrochloride, a heterocyclic scaffold of significant interest. While specific experimental data for this compound is not widely published, this document serves as a comprehensive manual, outlining the authoritative, field-proven methodologies required to generate this critical data. By explaining the causality behind each experimental choice, we aim to equip researchers, scientists, and drug development professionals with the tools to conduct a thorough and scientifically sound evaluation.

Compound Overview: Pyrimidine-2-carboximidamide Hydrochloride

Pyrimidine-2-carboximidamide hydrochloride, also known as 2-Amidinopyrimidine hydrochloride, belongs to a class of compounds featuring a pyrimidine ring substituted with an amidine group. The hydrochloride salt form is common for enhancing the solubility and stability of basic parent compounds.

Table 1: Physicochemical Properties of Pyrimidine-2-carboximidamide Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₅H₇ClN₄ | [PubChem][1] |

| Molecular Weight | 158.59 g/mol | [PubChem][1] |

| Appearance | White to Off-White Solid | [Pharmaffiliates][2] |

| CAS Number | 138588-40-6 | [PubChem][1] |

| Hydrogen Bond Donors | 3 | [PubChem][1] |

| Hydrogen Bond Acceptors | 3 | [PubChem][1] |

| Topological Polar Surface Area | 75.7 Ų | [PubChem][1] |

The presence of multiple nitrogen atoms, capable of acting as both hydrogen bond donors and acceptors, suggests a predisposition for aqueous solubility. The amidine group is basic, and its protonation to form the hydrochloride salt is a key strategy to improve solubility in aqueous media. However, this same functional group is also susceptible to hydrolysis, making a thorough stability assessment essential.

Aqueous and Organic Solubility Assessment

Solubility dictates a drug's absorption, distribution, and overall bioavailability.[3] A comprehensive assessment involves determining both thermodynamic and kinetic solubility. Thermodynamic solubility is the true equilibrium value, crucial for formulation, while kinetic solubility is a high-throughput measure used in early discovery to flag potential issues.[3][4]

Scientific Rationale for Method Selection

The Shake-Flask Method , as recognized by the United States Pharmacopeia (USP), is the gold standard for determining thermodynamic equilibrium solubility.[5][6] Its principle is straightforward: excess solid is agitated in a solvent for a sufficient time to reach equilibrium, after which the concentration of the dissolved compound in the supernatant is measured. This method is reliable and mimics the conditions for establishing a saturated solution.[5] For a comprehensive profile, this should be performed across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8) and in various organic solvents pertinent to manufacturing and analytical processes.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol is adapted from established USP guidelines.[5][6][7]

-

Preparation of Media: Prepare buffered solutions at pH 1.2 (simulated gastric fluid), 4.5, and 6.8 (simulated intestinal fluid). Prepare common organic solvents such as Ethanol, Methanol, Acetonitrile, and Dimethyl Sulfoxide (DMSO).

-

Sample Addition: Add an excess amount of Pyrimidine-2-carboximidamide hydrochloride (e.g., 10-20 mg) to separate 20 mL glass vials. The key is to ensure solid material remains visible after equilibrium is reached.

-

Solvent Addition: Add a precise volume (e.g., 5 mL) of the desired solvent or buffer to each vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator set to 25 °C (or 37 °C for biorelevant studies). Agitate for a minimum of 24 hours to ensure equilibrium is reached.[5] A preliminary time-to-equilibrium study can be conducted by taking measurements at various time points (e.g., 24, 48, 72 hours) to confirm saturation.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let undissolved solids settle. Centrifuge the vials (e.g., at 14,000 rpm for 15 minutes) to pellet any remaining suspended solids.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase to prevent precipitation and bring the concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method. A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.

Data Presentation

The results should be tabulated to provide a clear and comparative overview of the compound's solubility profile.

Table 2: Example Solubility Profile for Pyrimidine-2-carboximidamide Hydrochloride

| Solvent/Medium | pH | Temperature (°C) | Solubility (mg/mL) | Classification |

| 0.1 N HCl | 1.2 | 25 | Hypothetical: >100 | Very Soluble |

| Acetate Buffer | 4.5 | 25 | Hypothetical: 55 | Freely Soluble |

| Phosphate Buffer | 6.8 | 25 | Hypothetical: 28 | Soluble |

| Water (unbuffered) | ~5-6 | 25 | Hypothetical: 35 | Freely Soluble |

| Ethanol | N/A | 25 | Hypothetical: 15 | Soluble |

| Methanol | N/A | 25 | Hypothetical: 22 | Soluble |

| Acetonitrile | N/A | 25 | Hypothetical: <0.1 | Very Slightly Soluble |

| DMSO | N/A | 25 | Hypothetical: >100 | Very Soluble |

Stability Profile and Forced Degradation

Stability testing is a regulatory requirement and a scientific necessity to understand how a drug substance changes over time under the influence of temperature, humidity, and light.[8][9][10] Forced degradation studies are the cornerstone of this process.[11][12] They involve intentionally stressing the compound under more severe conditions than those used for accelerated stability testing.[11][13]

The core objectives of these studies are:

-

To elucidate potential degradation pathways.[12]

-

To identify likely degradation products.[11]

-